
Clopidogrel impurity C
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Clopidogrel impurity C involves the preparation of the R-enantiomer of Clopidogrel. The synthetic route typically includes the following steps:
Formation of the thienopyridine ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction where the chlorophenyl group is introduced into the thienopyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors to carry out the cyclization, substitution, and esterification reactions.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the compound.
Quality Control: Ensuring the purity and quality of the final product through rigorous analytical testing.
化学反応の分析
Types of Reactions
Clopidogrel impurity C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidation and reduction derivatives, as well as substituted analogs of this compound .
科学的研究の応用
Chemical Properties and Stability Concerns
Clopidogrel impurity C is characterized by its structure as a chiral compound, which is critical in understanding its pharmacological implications. The compound's stability is influenced by several factors, including pH, temperature, and moisture levels. Research indicates that clopidogrel is prone to hydrolysis and chiral conversion to the less active R-enantiomer (impurity C) under certain conditions .
The formulation of clopidogrel has been a significant area of research, particularly in developing stable oral and injectable forms. Innovative approaches such as nano-emulsion technology have been employed to enhance the solubility and bioavailability of clopidogrel while minimizing the formation of impurities .
- Nano-emulsion Technology : This method utilizes high-pressure homogenization to create stable emulsions that maintain clopidogrel's efficacy while limiting impurity formation. Studies have shown that these formulations can effectively control the levels of impurity C within acceptable limits .
- Emulsion Formulations : Recent patents describe aqueous-based oil/water emulsions that significantly reduce the hydrolysis of clopidogrel and inhibit the chiral conversion process, thus maintaining a higher concentration of the active S-enantiomer . The stability of these formulations under various stress conditions (thermal, oxidative) has been validated through rigorous testing.
Analytical Methods for Impurity Analysis
Accurate quantification of this compound is essential for ensuring drug quality and compliance with regulatory standards. Several analytical methods have been developed:
- Enantiospecific Liquid Chromatography : This method allows for the separation and quantification of clopidogrel and its impurities, including impurity C. It has been used in studies comparing generic formulations with branded versions, revealing significant differences in impurity profiles .
- Stability-Indicating Methods : Recent advancements include stability-indicating ultra-fast liquid chromatography (UFLC) methods that can separate clopidogrel from its impurities under various stress conditions, providing insights into degradation pathways .
Table 2: Analytical Methods for this compound
Method | Purpose | Reference |
---|---|---|
Enantiospecific Liquid Chromatography | Quantification of enantiomers and impurities | |
Stability-Indicating UFLC | Assessing stability under stress conditions |
Case Studies and Regulatory Insights
Several case studies highlight the significance of controlling impurity levels in clopidogrel formulations:
- A study evaluating the clinical safety of generic versus brand-name clopidogrel demonstrated that higher impurity levels were associated with inferior clinical outcomes .
- Research on the formulation ASD-002 showcased how innovative delivery systems could maintain low levels of impurity C while ensuring effective therapeutic action against cardiovascular events .
作用機序
Clopidogrel impurity C, being a related compound of Clopidogrel, shares a similar mechanism of action. Clopidogrel is a prodrug that is metabolized to an active thiol-containing metabolite. This active form irreversibly binds to P2Y12 ADP receptors on platelets, preventing ADP binding and subsequent platelet aggregation. This inhibition of platelet aggregation is crucial in preventing thrombotic events .
生物活性
Clopidogrel is a widely used antiplatelet medication that plays a crucial role in preventing thrombotic events in patients with cardiovascular diseases. However, the presence of impurities, particularly Clopidogrel impurity C, raises concerns regarding its biological activity and therapeutic efficacy. This article delves into the biological activity of this compound, exploring its implications through various studies and findings.
Overview of Clopidogrel and Its Impurities
Clopidogrel is a prodrug that requires metabolic activation to exert its pharmacological effects. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation. The compound has several known impurities, including:
- Impurity A : A carboxylic acid metabolite.
- Impurity B : A racemic mixture of regioisomers.
- Impurity C : The R-enantiomer of clopidogrel, which is devoid of anti-aggregating activity.
The presence of impurity C is particularly concerning as it can arise from the degradation of clopidogrel under certain conditions, such as hydrolysis or thermal stress .
Biological Activity of Impurity C
Impurity C, being the R-enantiomer, lacks the pharmacological activity associated with the S-enantiomer (the active form). Studies have demonstrated that impurity C does not exhibit the same inhibitory effects on platelet aggregation as clopidogrel itself. Specifically:
- In vitro studies have shown that impurity C does not inhibit ADP-induced platelet aggregation, highlighting its ineffectiveness compared to the S-enantiomer .
- The conversion from the active S-enantiomer to the inactive R-enantiomer can occur under physiological conditions, raising concerns about the stability and efficacy of clopidogrel formulations .
Stability and Degradation Pathways
The stability of clopidogrel is influenced by various factors, including pH, temperature, and storage conditions. Research indicates that:
- Clopidogrel is prone to hydrolysis and oxidation, leading to the formation of impurities including impurity C .
- Formulations using advanced technologies, such as nano-emulsions, have been developed to enhance stability and minimize degradation pathways that lead to impurity formation .
Case Studies and Research Findings
- Case Study on Hepatotoxicity :
- Pharmacogenetic Considerations :
- Analytical Studies :
Summary Table: Biological Activity and Characteristics
Impurity | Structure | Biological Activity | Stability Issues |
---|---|---|---|
Clopidogrel | S-enantiomer | Active; inhibits platelet aggregation | Stable under standard conditions |
Impurity A | Carboxylic acid | Inactive | Formed via hydrolysis |
Impurity B | Regioisomer | Inactive | Less studied |
Impurity C | R-enantiomer | No anti-aggregating activity | Formed from chiral conversion |
特性
IUPAC Name |
methyl (2R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14/h2-5,7,9,15H,6,8,10H2,1H3/t15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTWGGQPFAXNFI-OAHLLOKOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317036 | |
Record name | (R)-Clopidogrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120202-69-9 | |
Record name | (R)-Clopidogrel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120202-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clopidogrel, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120202699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Clopidogrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOPIDOGREL, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295YY352H3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。